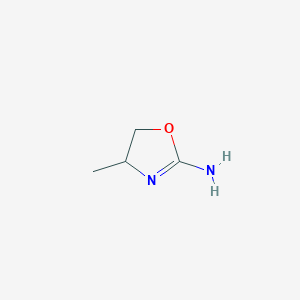
4-Methyl-4,5-dihydro-1,3-oxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メチルオキサゾリジン-(2Z)-イリデンアミンは、4位にメチル基、2位にイリデンアミン基を有するオキサゾリジン環を特徴とするヘテロ環式化合物です。
合成方法
合成経路と反応条件
4-メチルオキサゾリジン-(2Z)-イリデンアミンの合成は、通常、L-アラニンなどのアミノ酸とピバルアルデヒドを反応させてシッフ塩基中間体を生成することから始まります。 この中間体は、その後、酸クロリドと反応してオキサゾリジン環を形成します 。 別の方法では、プロキラルな1,3-ジオールを使用し、アミドに変換してから環化してオキサゾリジン環を形成します .
工業的製造方法
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-oxazolidin-(2Z)-ylideneamine typically involves the reaction of an amino acid, such as L-alanine, with pivalaldehyde to form a Schiff base intermediate. This intermediate is then reacted with an acid chloride to form the oxazolidine ring . Another method involves the use of prochiral-1,3-diols, which are transformed into amides and subsequently cyclized to form the oxazolidine ring .
Industrial Production Methods
化学反応の分析
反応の種類
4-メチルオキサゾリジン-(2Z)-イリデンアミンは、次のようなさまざまな化学反応を起こします。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやアルコールなどの求核剤が含まれます .
生成される主な生成物
これらの反応から生成される主な生成物には、使用される試薬や条件に応じて、オキサゾリジン-5-オン、オキサゾリジン-3-オン、およびさまざまな置換誘導体などがあります .
科学研究への応用
4-メチルオキサゾリジン-(2Z)-イリデンアミンは、いくつかの科学研究に応用されています。
科学的研究の応用
4-Methyl-oxazolidin-(2Z)-ylideneamine has several scientific research applications:
作用機序
4-メチルオキサゾリジン-(2Z)-イリデンアミンの作用機序には、安定なシッフ塩基を形成し、求核付加反応を起こす能力が関係しています。 これらの反応は、電子求引基として作用するイリデンアミン基の存在によって促進され、化合物を求核剤に対してより反応性が高くします 。 これらの反応に関与する分子標的と経路には、オキサゾリジン-5-オンオリゴマーの形成と、分子内環化によるシッフ塩基の安定化が含まれます .
類似化合物の比較
類似化合物
4-メチルオキサゾリジン-(2Z)-イリデンアミンと類似の化合物には、次のものがあります。
独自性
4-メチルオキサゾリジン-(2Z)-イリデンアミンは、その特定の置換パターンとイリデンアミン基の存在により、他のオキサゾリジノン誘導体と比較して、独自の反応性と安定性を備えています .
類似化合物との比較
Similar Compounds
Similar compounds to 4-Methyl-oxazolidin-(2Z)-ylideneamine include:
Uniqueness
4-Methyl-oxazolidin-(2Z)-ylideneamine is unique due to its specific substitution pattern and the presence of the ylideneamine group, which imparts distinct reactivity and stability compared to other oxazolidinone derivatives .
生物活性
4-Methyl-4,5-dihydro-1,3-oxazol-2-amine, also referred to as 4-Methylaminorex (4-MAR), is a compound belonging to the oxazole family. This compound has garnered attention due to its potential biological activities, particularly in the context of psychoactive effects and its interaction with neurotransmitter systems. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₄H₈N₂O
- Molecular Weight : 100.12 g/mol
- Structure : Characterized by an oxazole ring with a methyl group at the 4-position.
This compound primarily acts as a stimulant. Its mechanism involves interaction with monoamine neurotransmitters—specifically dopamine and norepinephrine—similar to other psychostimulants. Research indicates that it may enhance alertness and mood but also carries risks associated with stimulant use, such as addiction and neurotoxicity .
Stimulant Effects
Studies have shown that 4-MAR exhibits significant stimulant properties:
- Increased Alertness : Users report heightened energy levels and improved focus.
- Mood Enhancement : The compound may induce feelings of euphoria.
However, these effects are accompanied by potential adverse reactions including increased heart rate and anxiety .
Neurotransmitter Interaction
Research indicates that 4-MAR has a strong affinity for monoamine transporters:
- Dopamine Transporters : It may inhibit dopamine reuptake, leading to increased synaptic dopamine levels.
- Norepinephrine Transporters : Similar effects are observed with norepinephrine, contributing to its stimulant profile .
Case Study Analysis
A notable case study involved the assessment of 4-MAR in the context of drug-related fatalities. Reports indicated that several deaths were linked to the use of para-methyl-4-methylaminorex (4,4'-DMAR), a derivative closely related to 4-MAR. Analytical techniques such as mass spectrometry confirmed the presence of this compound in toxicological analyses .
Toxicological Assessments
Toxicological studies highlight the risks associated with 4-MAR:
- Acute Toxicity : Classified as harmful if ingested or absorbed through the skin .
- Neurotoxicity Risks : Potential for neurotoxic effects when used in high doses or combined with other stimulants .
Comparative Biological Activity
| Compound | Biological Activity | Notes |
|---|---|---|
| 4-Methylaminorex (4-MAR) | Stimulant effects on mood & alertness | Risks of addiction and neurotoxicity |
| Para-methylaminorex (4,4'-DMAR) | Similar stimulant properties | Associated with fatalities |
| Other Oxazole Derivatives | Varying cytotoxic activities | Some show promise against cancer cell lines |
特性
IUPAC Name |
4-methyl-4,5-dihydro-1,3-oxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-3-2-7-4(5)6-3/h3H,2H2,1H3,(H2,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXPFRMNXPKTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68210-17-3 |
Source


|
| Record name | 4-methyl-4,5-dihydro-1,3-oxazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














